Phosdrin
Phosdrin
Mevinphos is a pale yellow to orange liquid, with a weak odor. Used as an insecticide and acaricide on vegetables, alfalfa, deciduous fruits and nuts. (EPA, 1998) May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier.
Mevinphos is a dialkyl phosphate and an organophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide, an agrochemical and an avicide. It derives from a methyl 3-hydroxybut-2-enoate.
An organophosphate cholinesterase inhibitor that is used as an insecticide.
Mevinphos is a dialkyl phosphate and an organophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide, an agrochemical and an avicide. It derives from a methyl 3-hydroxybut-2-enoate.
An organophosphate cholinesterase inhibitor that is used as an insecticide.
Brand Name:
Vulcanchem
CAS No.:
7786-34-7
VCID:
VC20814645
InChI:
InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3
SMILES:
CC(=CC(=O)OC)OP(=O)(OC)OC
Molecular Formula:
C7H13O6P
Molecular Weight:
224.15 g/mol
Phosdrin
CAS No.: 7786-34-7
Cat. No.: VC20814645
Molecular Formula: C7H13O6P
Molecular Weight: 224.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mevinphos is a pale yellow to orange liquid, with a weak odor. Used as an insecticide and acaricide on vegetables, alfalfa, deciduous fruits and nuts. (EPA, 1998) May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier. Mevinphos is a dialkyl phosphate and an organophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide, an agrochemical and an avicide. It derives from a methyl 3-hydroxybut-2-enoate. An organophosphate cholinesterase inhibitor that is used as an insecticide. |
|---|---|
| CAS No. | 7786-34-7 |
| Molecular Formula | C7H13O6P |
| Molecular Weight | 224.15 g/mol |
| IUPAC Name | methyl 3-dimethoxyphosphoryloxybut-2-enoate |
| Standard InChI | InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3 |
| Standard InChI Key | GEPDYQSQVLXLEU-UHFFFAOYSA-N |
| Isomeric SMILES | C/C(=C\C(=O)OC)/OP(=O)(OC)OC |
| SMILES | CC(=CC(=O)OC)OP(=O)(OC)OC |
| Canonical SMILES | CC(=CC(=O)OC)OP(=O)(OC)OC |
| Boiling Point | 223 to 226 °F at 1 mm Hg (EPA, 1998) 106-107.5 °C @ 1 MM HG 223-226°F at 1 mmHg Decomposes |
| Colorform | PALE YELLOW LIQUID Pale-yellow to orange liquid. |
| Flash Point | 175 °F (EPA, 1998) 175 °C (TAG OPEN CUP) 175 °C o.c. 175°F (oc) 347°F |
| Melting Point | 44.4 to 70 °F trans isomer / cis isomer (EPA, 1998) 21.0 °C 6.9 °C (trans), 21 °C (cis) 44.4-70°F (trans-) 70°F (cis-) 44°F (trans-) 70°F (cis-) |
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